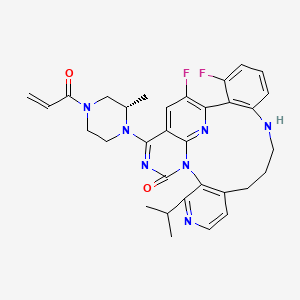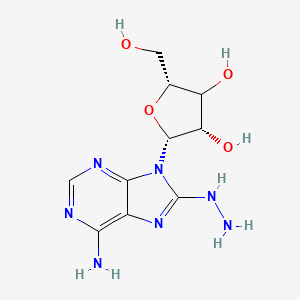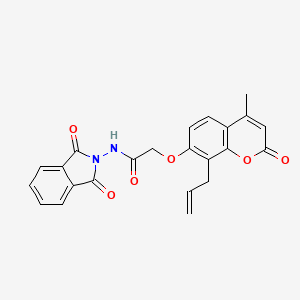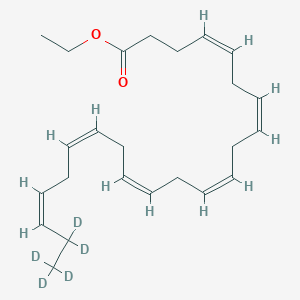
HIV-1, HIV-2 Protease Substrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The human immunodeficiency virus (HIV) protease is a critical enzyme in the life cycle of HIV, responsible for cleaving the viral polyprotein precursors into functional proteins necessary for viral replication and maturation . The HIV-1, HIV-2 protease substrate is a compound specifically designed to be cleaved by the HIV protease, making it an essential tool in studying the enzyme’s activity and developing inhibitors to combat HIV/AIDS .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1, HIV-2 protease substrates typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of HIV-1, HIV-2 protease substrates follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield .
化学反応の分析
Types of Reactions: The HIV-1, HIV-2 protease substrate undergoes hydrolysis, a reaction where the peptide bond is cleaved by the HIV protease enzyme . This reaction is crucial for the maturation of the virus.
Common Reagents and Conditions:
Reagents: Water molecules and catalytic aspartate residues in the active site of the protease.
Conditions: Physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).
Major Products: The hydrolysis of the this compound results in smaller peptide fragments, which are essential for the formation of mature viral proteins .
科学的研究の応用
The HIV-1, HIV-2 protease substrate is extensively used in various fields of scientific research:
作用機序
The HIV-1, HIV-2 protease substrate is cleaved by the HIV protease enzyme through a general acid-base mechanism involving two catalytic aspartate residues . The process includes:
Binding: The substrate binds to the active site of the protease, forming hydrogen bonds with the catalytic aspartates.
Catalysis: A water molecule, activated by the aspartates, attacks the carbonyl carbon of the peptide bond, leading to its cleavage.
Release: The resulting peptide fragments are released, completing the reaction.
類似化合物との比較
Saquinavir: An HIV protease inhibitor that mimics the transition state of the substrate.
Lopinavir: Another protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness: The HIV-1, HIV-2 protease substrate is unique in its specificity for the HIV protease, making it an invaluable tool for studying the enzyme’s activity and developing targeted inhibitors . Unlike inhibitors, which prevent the enzyme’s activity, the substrate allows researchers to observe the protease’s natural function and identify potential points of intervention.
特性
分子式 |
C56H80N12O14 |
|---|---|
分子量 |
1145.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |
InChIキー |
VWDDSWUEJQYLTP-SOXXPWFNSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)




![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
